molecular formula C17H14FN3OS2 B259121 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide

2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide

Cat. No. B259121
M. Wt: 359.4 g/mol
InChI Key: GIXSHWSOHUJCQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide, also known as DCPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a thieno[2,3-d]pyrimidine derivative that has been shown to exhibit anti-inflammatory and anti-cancer properties. In

Mechanism of Action

The mechanism of action of 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide is not fully understood, but studies have shown that it targets multiple signaling pathways involved in cancer and inflammation. 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide has also been shown to activate the JNK pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide has both biochemical and physiological effects. 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide inhibits the expression of COX-2, an enzyme that plays a key role in inflammation. 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide has also been shown to inhibit the expression of MMP-9, an enzyme that plays a key role in cancer cell invasion and metastasis. Physiologically, 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide has been shown to inhibit tumor growth in animal models and reduce inflammation in animal models of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide is its potential as a treatment for cancer and inflammation. 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide has been shown to be effective in animal models of these diseases, and further studies are needed to determine its efficacy in humans. One limitation of 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide is its potential toxicity. Studies have shown that 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide can cause liver and kidney damage in animal models, and further studies are needed to determine its safety in humans.

Future Directions

There are several future directions for research on 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide. One direction is to determine its efficacy in humans as a treatment for cancer and inflammation. Another direction is to explore its potential as a treatment for other diseases, such as autoimmune diseases. Further studies are also needed to determine its safety and potential toxicity in humans. Finally, studies are needed to determine the optimal dosage and administration of 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide for maximum efficacy and safety.

Synthesis Methods

The synthesis of 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide involves a multi-step process that begins with the reaction of 5-methyl-2-thiouracil with acetic anhydride to form 5-acetamido-2-thiouracil. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 2-(5-acetamido-2-thiouracil) thieno[2,3-d]pyrimidin-4(3H)-one. Finally, this intermediate is reacted with 4-fluoroaniline to form 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide.

Scientific Research Applications

2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide has shown potential applications in scientific research, particularly in the fields of cancer and inflammation. Studies have shown that 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide

Molecular Formula

C17H14FN3OS2

Molecular Weight

359.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide

InChI

InChI=1S/C17H14FN3OS2/c18-10-4-6-11(7-5-10)21-14(22)8-23-16-15-12-2-1-3-13(12)24-17(15)20-9-19-16/h4-7,9H,1-3,8H2,(H,21,22)

InChI Key

GIXSHWSOHUJCQH-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)F

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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